(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine is a synthetic organic compound belonging to the class of arylpiperazine derivatives. Arylpiperazines are a group of compounds with diverse biological activity, primarily known for their interaction with serotonin receptors in the central nervous system . While (4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been investigated for its potential therapeutic applications, this analysis focuses solely on its role in scientific research.
(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been investigated for its potential role as a multidrug resistance-reversing agent. Multidrug resistance (MDR) is a phenomenon where cancer cells develop resistance to a variety of chemotherapeutic agents. One of the key contributors to MDR is the overexpression of drug efflux pumps, such as cMOAT/MRP2, which actively remove anticancer drugs from the cells, rendering them ineffective.
Studies have shown that (4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine can inhibit the activity of cMOAT/MRP2. This inhibition allows for increased intracellular accumulation of anticancer drugs, thereby potentially overcoming MDR and enhancing the efficacy of chemotherapy.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7